CCT373566

BCL6 degradation DC50 molecular glue

BCL6-targeting degraders often fail in vivo due to high clearance or uncoupled degradation activity. CCT373566 solves this: a tricyclic quinolinone-based molecular glue degrader (TR-FRET IC50 2.2 nM; DC50 0.7 nM in OCI-Ly1 cells). - Sustained free plasma levels > DC50 for >16h at 50 mg/kg oral-enables chronic PD studies where CCT369260 fails. - Matched enantiomer CCT373567 (pure inhibitor, DC50 >2000 nM) available for degradation vs. inhibition dissection. - GI50 1.4-12.5 nM across 4 DLBCL lines; profiled across 546 targets at 1 μM for selectivity.

Molecular Formula C26H29ClF2N6O3
Molecular Weight 547.0 g/mol
Cat. No. B15621687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCT373566
Molecular FormulaC26H29ClF2N6O3
Molecular Weight547.0 g/mol
Structural Identifiers
InChIInChI=1S/C26H29ClF2N6O3/c1-13-7-16(36)11-35(10-13)25-30-9-18(27)23(33-25)31-15-5-6-19-17(8-15)20-21(24(37)34(19)2)38-12-26(28,29)22(32-20)14-3-4-14/h5-6,8-9,13-14,16,22,32,36H,3-4,7,10-12H2,1-2H3,(H,30,31,33)/t13-,16+,22-/m0/s1
InChIKeyGSGDUDAFETZSPM-IATAILRESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CCT373566: BCL6 Molecular Glue Degrader


CCT373566 is a tricyclic quinolinone-based molecular glue degrader that targets the BTB domain of the transcriptional repressor BCL6, an oncogenic driver in B-cell lymphomas [1]. It binds at the BCL6 BTB dimer interface (PDB: 7QK0) and induces proteasomal degradation via polymerization-dependent recruitment of the E3 ligase SIAH1 [1]. CCT373566 exhibits a TR-FRET IC50 of 2.2 nM and a cellular degradation DC50 of 0.7 nM in OCI-Ly1 DLBCL cells [1]. It was developed through iterative optimization of the predecessor compound CCT369260, achieving substantially improved binding affinity, pharmacokinetics, and sustained in vivo BCL6 depletion [1].

Why CCT373566 Cannot Be Substituted


BCL6-targeting small molecules are not functionally interchangeable, even among compounds sharing a common core scaffold. The degradation SAR for this class is exceptionally sharp: a single stereochemical inversion—exemplified by the (3S,5R) enantiomer CCT373567—completely abolishes BCL6 degradation (DC50 >2000 nM vs. 0.7 nM) while preserving near-identical BTB domain binding (TR-FRET IC50 2.9 nM vs. 2.2 nM) [1]. This uncoupling of binding from degradation demonstrates that TR-FRET potency alone is an unreliable predictor of cellular pharmacology [1]. Furthermore, predecessor degraders such as CCT369260 suffer from high unbound clearance (CLu 46,731 mL/min/kg) that precludes sustained in vivo target coverage—a limitation overcome only through the specific scaffold and piperidine substitution pattern realized in CCT373566 [1]. Substitution with any analog lacking the precise (3R,5S)-3-hydroxy-5-methylpiperidine motif risks loss of degradation function or inadequate pharmacokinetic performance [1].

CCT373566 Comparative Evidence


Cellular Degradation Potency vs CCT369260

CCT373566 achieves sub-nanomolar BCL6 degradation in OCI-Ly1 DLBCL cells with a DC50 of 0.7 nM (Dmax 92%), representing a 77-fold improvement over the predecessor molecular glue degrader CCT369260, which exhibits a DC50 of 54 nM (Dmax 99%) in the same MSD degrader assay [1]. When corrected for fraction unbound in culture medium (fu,media), the free DC50 of CCT373566 is 0.088 nM versus 1.2 nM for CCT369260—a ~13.6-fold intrinsic potency advantage [1].

BCL6 degradation DC50 molecular glue OCI-Ly1

Stereochemical Degradation Specificity

The degradation activity of CCT373566 is exquisitely stereospecific. Its enantiomer CCT373567—differing only in the configuration of the piperidine 3-hydroxy and 5-methyl substituents ((3S,5R) vs. (3R,5S))—shows no meaningful BCL6 degradation (DC50 >2000 nM, Dmax <30%) despite near-equivalent BTB domain binding (TR-FRET IC50 2.9 nM vs. 2.2 nM for CCT373566) [1]. This >2800-fold difference in degradation potency between enantiomers demonstrates that the (3R,5S) stereochemistry is a non-negotiable pharmacophoric requirement for molecular glue activity [1].

stereochemistry degradation selectivity SAR CCT373567

Unbound Clearance Advantage

CCT373566 demonstrates substantially improved pharmacokinetics compared to the predecessor degrader CCT369260. In female BALB/c mice, CCT373566 exhibits an unbound clearance (CLu) of 4,670 mL/min/kg—a 10-fold reduction from the 46,731 mL/min/kg measured for CCT369260 [1]. Total clearance is 5.7 mL/min/kg (6% of hepatic blood flow) versus 19.8 mL/min/kg (22% Qh) for CCT369260 [1]. This translates into an over fivefold increase in free drug exposure in vivo, with Cmax reaching 3,947 nM/L following a 5 mg/kg oral dose [1].

pharmacokinetics unbound clearance in vivo exposure mouse PK

Antiproliferative Potency: Degradation vs Inhibition

CCT373566 demonstrates significantly greater antiproliferative potency than its non-degrading enantiomer CCT373567 across a panel of BCL6-dependent DLBCL cell lines. In 14-day CellTiter-Glo proliferation assays, CCT373566 exhibits GI50 values of 1.4 nM (Karpas 422), 2.1 nM (OCI-Ly1), 8.0 nM (HT), and 12.5 nM (SU-DHL-4), compared to 38 nM, 83 nM, 362 nM, and 820 nM respectively for CCT373567 [1]. This 27- to 65-fold potency advantage across all sensitive lines confirms that degradation of BCL6 provides a pharmacological benefit beyond BTB domain inhibition alone. Both compounds show minimal activity in the BCL6-low cell line OCI-Ly3 (GI50 1900 nM vs. 2145 nM), confirming on-target selectivity [1].

antiproliferative DLBCL GI50 Karpas 422 HT SU-DHL-4

Sustained In Vivo Target Engagement

CCT373566 achieves sustained BCL6 degradation in vivo that was unattainable with the predecessor CCT369260. In a PK/PD study using an OCI-Ly1 DLBCL xenograft model, a single oral dose of 50 mg/kg maintained mean free plasma concentrations above the free DC50 (0.088 nM) for 24 hours, with BCL6 levels significantly decreased at all measured time points (12, 16, and 24 h post-dose) [1]. Linearity PK studies in SCID mice confirmed that free drug levels remained above the free DC50 for over 16 hours at this dose [1]. In contrast, CCT369260's high unbound clearance precluded sustained coverage [1].

PK/PD target engagement sustained degradation xenograft

Broad Kinase and Safety Panel Selectivity

CCT373566 was profiled at 1 μM against a panel of 468 kinases and a 78-target safety panel, demonstrating selective activity with minimal off-target interactions [1]. While full numerical data are reported in the Supporting Information of the primary publication, the authors explicitly state that selectivity profiling confirmed selective activity [1]. This broad profiling distinguishes CCT373566 from earlier-generation BCL6 ligands for which comparably comprehensive selectivity data are not publicly available.

selectivity profiling kinase panel off-target safety panel

CCT373566 Application Scenarios


In Vivo Target Engagement Studies

CCT373566 is the only BCL6 degrader in the tricyclic quinolinone series whose free plasma concentrations remain above the free DC50 for >16 hours following oral dosing at 50 mg/kg [1]. This property makes it the preferred tool for chronic in vivo PD studies, such as lymphoma xenograft experiments evaluating the consequences of sustained BCL6 loss, where predecessor compounds like CCT369260 fail due to insufficient free exposure [1].

Dissecting Degradation vs Inhibition Pharmacology

The matched enantiomer pair CCT373566 (degrader) and CCT373567 (pure inhibitor) provides a uniquely controlled experimental system. With near-identical BTB domain binding (IC50 2.2 vs. 2.9 nM) but divergent degradation activity (DC50 0.7 vs. >2000 nM), these compounds enable rigorous dissection of pharmacological effects attributable to BCL6 degradation versus BTB domain inhibition alone [1]. CCT373566 should be procured alongside CCT373567 for any study aiming to establish degradation-dependent biology.

Antiproliferative Screening in Lymphoma Models

With GI50 values of 1.4–12.5 nM across Karpas 422, OCI-Ly1, HT, and SU-DHL-4 DLBCL cell lines [1], CCT373566 provides a wide dynamic range for antiproliferative assays. Its 27- to 65-fold potency advantage over the non-degrading enantiomer [1] reduces the compound quantity required for dose-response studies and enables detection of subtle synergistic or resistant phenotypes at low nanomolar concentrations.

Chemical Probe for BCL6 Biology

For mechanistic studies where off-target confounding must be minimized, CCT373566 offers selectivity data across 546 targets (468 kinases + 78 safety panel) at 1 μM [1]. This breadth of profiling supports its use as a chemical probe meeting community-accepted criteria for tool compound characterization, particularly when compared to earlier BCL6 ligands lacking comparable publicly available selectivity data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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